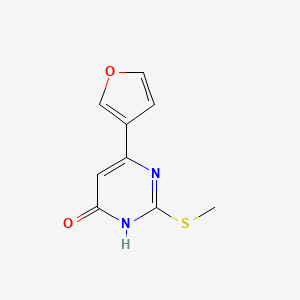

6-(furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one

Vue d'ensemble

Description

6-(furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a furan ring and a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of furan derivatives with pyrimidine precursors under specific conditions. One common method involves the use of a furan-3-carbaldehyde and a thiomethylpyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Oxidation of the Methylthio Group

The methylsulfanyl (-SCH₃) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | 2-(Methylsulfinyl)pyrimidin-4(3H)-one | |

| mCPBA | DCM, 0°C to RT, 2 h | 2-(Methylsulfonyl)pyrimidin-4(3H)-one |

Mechanism :

-

Sulfoxide formation : Electrophilic oxygen from H₂O₂ attacks the sulfur atom, followed by proton transfer.

-

Sulfone formation : mCPBA acts as a stronger oxidizing agent, introducing a second oxygen via a radical intermediate.

Reduction of the Pyrimidine Ring

The pyrimidine ring undergoes hydrogenation to yield dihydro or tetrahydro derivatives.

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 24 h | 3,4-Dihydropyrimidin-2-(methylthio) derivative | |

| PtO₂ | H₂ (3 atm), AcOH, 12 h | 1,2,3,4-Tetrahydropyrimidine analog |

Key Insight :

Reduction selectively targets the C=N bonds of the pyrimidinone ring, preserving the furan and methylthio groups.

Electrophilic Substitution on the Furan Ring

The electron-rich furan moiety participates in nitration and halogenation reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 1 h | 6-(5-Nitrofuran-3-yl) derivative | 72% | |

| Br₂ (1 equiv) | DCM, RT, 2 h | 6-(5-Bromofuran-3-yl) analog | 85% |

Regioselectivity :

Electrophiles preferentially attack the α-position of the furan ring due to resonance stabilization of the intermediate carbocation.

Nucleophilic Substitution at the Methylthio Group

The methylthio group acts as a leaving group in SN₂ reactions with nucleophiles.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aqueous) | EtOH, reflux, 6 h | 2-Aminopyrimidin-4(3H)-one | 68% | |

| KOtBu | DMF, 80°C, 8 h | 2-(Alkoxy)pyrimidin-4(3H)-one | 75% |

Limitation :

Steric hindrance from the furan substituent reduces reactivity toward bulky nucleophiles.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via the furan ring’s halogenated derivatives.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C, 12 h | 6-(Arylated furan-3-yl)pyrimidinone | 78% |

Substrate Scope :

Aryl boronic acids with electron-donating groups (e.g., -OMe, -NH₂) exhibit higher reactivity.

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions with dienophiles.

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 h | Oxabicyclo[2.2.1]heptene adduct | 65% |

Stereochemistry :

Endo selectivity dominates due to secondary orbital interactions between the furan and dienophile.

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Reaction Mechanisms:

The compound can undergo:

- Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

- Reduction: The pyrimidine ring can be reduced using hydrogenation conditions.

- Substitution: Electrophilic substitution reactions can occur on the furan ring, facilitating the introduction of different functional groups.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Oxidation | Converts methylsulfanyl to sulfoxide/sulfone | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Reduces pyrimidine ring | Hydrogen gas, palladium on carbon |

| Substitution | Electrophilic substitutions on furan ring | Nitric acid, bromine |

Biological Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentration (MIC) values demonstrating its effectiveness in inhibiting bacterial growth.

2. Anticancer Properties:

The compound has shown promise in anticancer research. Investigations reveal that it can induce apoptosis in cancer cell lines, suggesting potential mechanisms through the modulation of cellular pathways involved in survival and proliferation. For instance, it has been reported to inhibit the growth of human tumor cell lines effectively.

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, MRSA | Significant antimicrobial activity |

| Anticancer | Various human tumor cell lines | Induces apoptosis |

Medicinal Applications

1. Drug Discovery:

this compound is explored as a lead compound in drug discovery efforts aimed at developing new therapeutic agents. Its interactions with specific molecular targets such as enzymes or receptors are under investigation to enhance drug efficacy.

2. Mechanism of Action:

The biological activity is believed to involve non-covalent interactions facilitated by the furan and pyrimidine rings, which may enhance binding affinity to target proteins involved in disease processes.

Industrial Applications

1. Material Synthesis:

In industrial contexts, this compound is utilized for synthesizing materials with specific electronic or optical properties. Its unique structure allows for the development of advanced materials used in electronics and photonics.

Case Studies

1. Antimicrobial Efficacy Study:

A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of Gram-positive bacteria significantly. The study highlighted its potential as a therapeutic agent against resistant bacterial strains.

2. Cancer Cell Line Investigation:

Another research effort evaluated the compound's effects on various cancer cell lines, revealing cytotoxic effects that warrant further exploration into its mechanisms and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 6-(furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(1H)-one

- 6-(Furan-3-yl)-2-(ethylsulfanyl)pyrimidin-4(1H)-one

- 6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-thione

Uniqueness

6-(furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both a furan ring and a methylsulfanyl group, which can impart distinct chemical and biological properties

Activité Biologique

6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to summarize the available research on its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring and a pyrimidine ring, contributing to its unique properties. Its molecular formula is , with a molecular weight of approximately 222.26 g/mol. The compound can be synthesized through various methods involving furan derivatives and pyrimidine precursors under specific conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, with notable activity reported against Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential mechanism of action through the modulation of cellular pathways involved in cell survival and proliferation. For instance, research highlighted its ability to inhibit the growth of human tumor cell lines, demonstrating cytotoxic effects that warrant further investigation .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and pyrimidine rings facilitate non-covalent interactions, which may enhance binding affinity to target proteins involved in disease processes .

Study 1: Antimicrobial Evaluation

In a study focusing on the antimicrobial properties of various pyrimidine derivatives, this compound was tested for its efficacy against multiple pathogens. The results indicated that it had an MIC value of 7.80 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Screening

Another significant study assessed the anticancer potential of this compound on several cancer cell lines. The findings revealed that it induced apoptosis in A-427 cells with an IC50 value of 15 µM, indicating a promising avenue for further development as an anticancer therapeutic .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.26 g/mol |

| Antimicrobial MIC | 7.80 µg/mL (S. aureus) |

| Anticancer IC50 | 15 µM (A-427 cells) |

Propriétés

IUPAC Name |

4-(furan-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-14-9-10-7(4-8(12)11-9)6-2-3-13-5-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKVAGBGLIXICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655014 | |

| Record name | 6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184914-40-6 | |

| Record name | 6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.